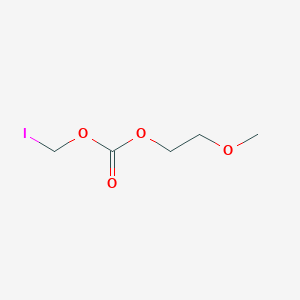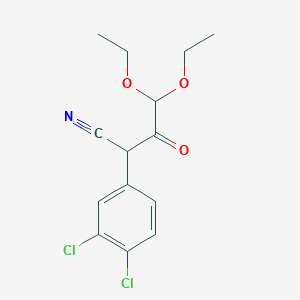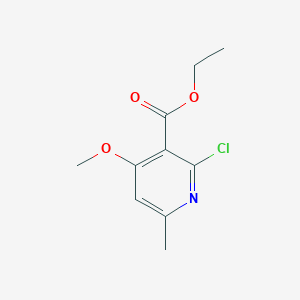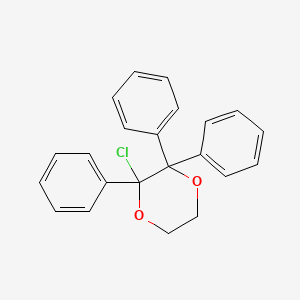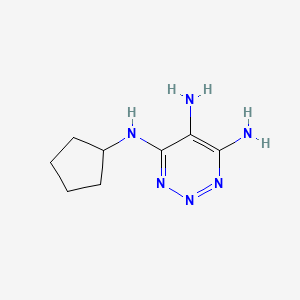
4-N-cyclopentyltriazine-4,5,6-triamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-N-cyclopentyltriazine-4,5,6-triamine is a nitrogen-rich heterocyclic compound belonging to the triazine family Triazines are known for their aromatic six-membered ring structure containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-cyclopentyltriazine-4,5,6-triamine typically involves the trimerization of nitrile and cyanide compounds. One common method is the thermal rearrangement of 2-azidocyclopropenes. Another approach involves the condensation of 1,2-dicarbonyl compounds with amidrazones .
Industrial Production Methods
Industrial production of triazine compounds often employs large-scale trimerization reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.
化学反応の分析
Types of Reactions
4-N-cyclopentyltriazine-4,5,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic aromatic substitution is common due to the presence of nitrogen atoms in the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various amines are employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the triazine ring.
Reduction: Amine derivatives with altered functional groups.
Substitution: Substituted triazine compounds with diverse functional groups.
科学的研究の応用
4-N-cyclopentyltriazine-4,5,6-triamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers and resins due to its stability and reactivity.
作用機序
The mechanism of action of 4-N-cyclopentyltriazine-4,5,6-triamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as antimicrobial or anticancer activity .
類似化合物との比較
Similar Compounds
Melamine: A well-known triazine compound with three amino groups.
Cyanuric chloride: A triazine derivative with three chlorine atoms.
Guanamines: Triazine compounds with one amino substituent replaced by an organic group.
Uniqueness
This structural variation can enhance its reactivity and stability compared to other triazine compounds .
特性
CAS番号 |
35967-03-4 |
|---|---|
分子式 |
C8H14N6 |
分子量 |
194.24 g/mol |
IUPAC名 |
4-N-cyclopentyltriazine-4,5,6-triamine |
InChI |
InChI=1S/C8H14N6/c9-6-7(10)12-14-13-8(6)11-5-3-1-2-4-5/h5H,1-4H2,(H2,9,14)(H3,10,11,12,13) |
InChIキー |
ZZTDKXAVHLOTFQ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)NC2=NN=NC(=C2N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


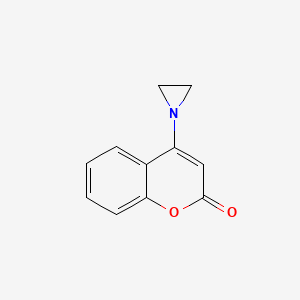
![N-[(E)-hept-2-enyl]pyrrolidine-1-carboxamide](/img/structure/B13997721.png)
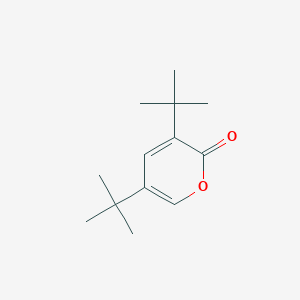
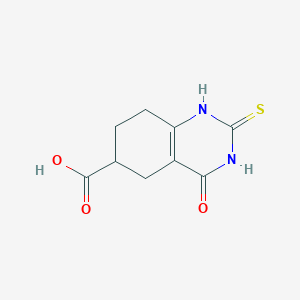
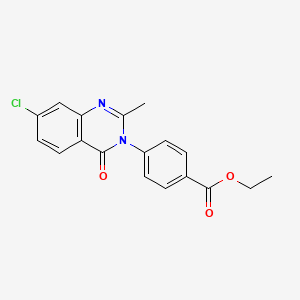
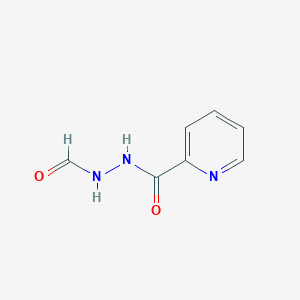
![Methyl 1,4-dimethyldibenzo[b,d]furan-2-carboxylate](/img/structure/B13997752.png)
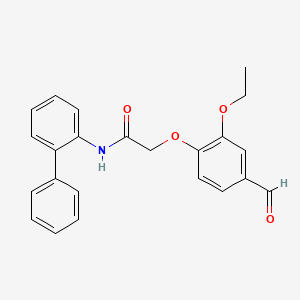
![3-[(3,4-Dioxo-2-phenylcyclobuten-1-yl)sulfanylmethyl]-4-phenylcyclobut-3-ene-1,2-dione](/img/structure/B13997754.png)
